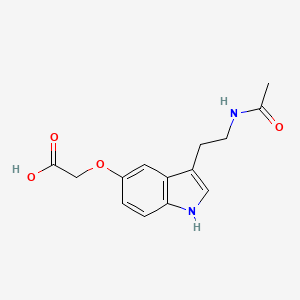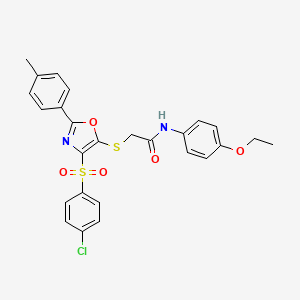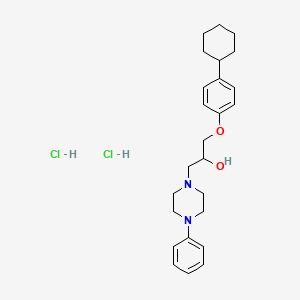
1-(4-Methylphenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-2-propanol, also known as p-methylphenylpropanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a 4-methylphenyl group attached to the second carbon of a propanol chain. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methylphenyl)-2-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 1-(4-methylphenyl)-2-propanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(4-methylphenyl)-2-propanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to 1-(4-methylphenyl)-2-propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(4-methylphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(4-Methylphenyl)-2-propanone.
Reduction: 1-(4-Methylphenyl)-2-propanamine.
Substitution: 1-(4-Methylphenyl)-2-chloropropane.
科学的研究の応用
1-(4-Methylphenyl)-2-propanol has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of polymers and resins.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active molecules and potential therapeutic agents.
Industry: The compound is employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-2-propanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a precursor to active metabolites that exert effects on various biochemical pathways.
類似化合物との比較
1-(4-Methylphenyl)-2-propanone: A ketone that can be reduced to 1-(4-Methylphenyl)-2-propanol.
1-(4-Methylphenyl)-2-propanamine: An amine derived from the reduction of this compound.
1-(4-Methylphenyl)-2-chloropropane: A halogenated derivative obtained through substitution reactions.
Uniqueness: this compound is unique due to its secondary alcohol functional group, which allows it to undergo a variety of chemical transformations. Its aromatic ring with a methyl substituent enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
1-(4-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWVESEARCBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)
![N-(3-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2378991.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)


![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)





